

ETP-46464: Application Notes and Experimental Protocols for Cell Culture

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Compound of Interest

Compound Name: ETP-46464

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Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] ATR is activated by various forms of genotoxic stress, including DNA replication stalling and DNA damage, subsequently phosphorylating downstream targets like Chk1 to orchestrate cell cycle checkpoints, DNA repair, and cell survival.[2][3] Due to its crucial role in maintaining genomic integrity, particularly in cancer cells which often exhibit increased replicative stress, ATR has emerged as a promising therapeutic target. **ETP-46464** also demonstrates inhibitory activity against other phosphatidylinositol 3-kinase-like kinases (PIKKs) such as mTOR, DNA-dependent protein kinase (DNA-PK), and to a lesser extent, PI3K α and ATM.[1][4] These application notes provide detailed experimental protocols for the use of **ETP-46464** in cell culture-based assays.

Data Presentation

Inhibitory Activity of ETP-46464

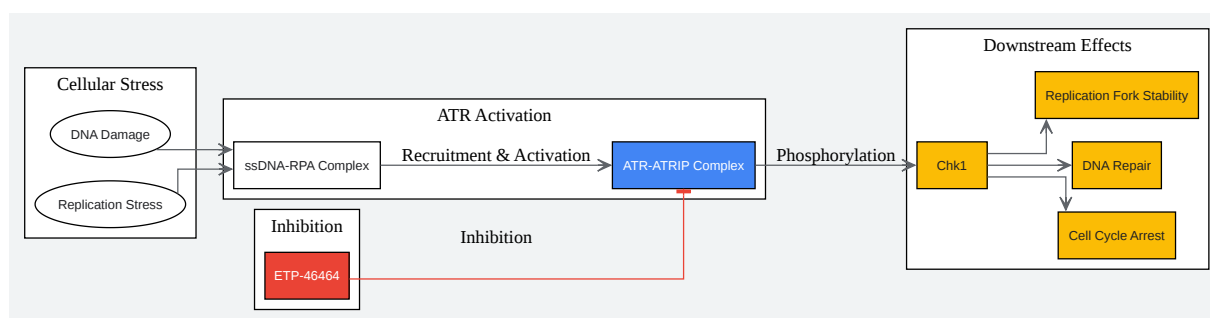
Target	IC50 (nM)	Reference
mTOR	0.6	[1] [5]
ATR	14 - 25	[1] [2] [5]
DNA-PK	36	[1] [5]
PI3K α	170	[1] [5]
ATM	545	[1] [5]

Cellular Activity of ETP-46464

Cell Lines	Assay	Concentration	Duration	Observed Effect	Reference
Gynecologic Cancer Cells (Ovarian, Endometrial, Cervical)	Cell Viability (MTS)	5 μ M	72 h	Sensitizes cells to Cisplatin and Carboplatin, independent of p53 status.	[5] [6]
p53-deficient cells	Not Specified	Not Specified	Not Specified	Particularly toxic, especially under conditions of replicative stress.	[1] [4]
U2OS	Immunofluorescence	500 nM	Not Specified	>90% inhibition of IR-induced Chk1 phosphorylation (pSer345).	
U2OS	Immunofluorescence	1 μ M	Not Specified	Abrogates ionizing radiation-induced G2/M checkpoint.	[1]
MEF (p53 ^{-/-} with Cyclin E overexpression)	Not Specified	5 μ M	Not Specified	Significant increase in replicative stress.	

Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response. Upon DNA damage or replication stress, single-stranded DNA (ssDNA) is coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these RPA-ssDNA sites, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of substrates, most notably Chk1, which in turn targets downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR by **ETP-46464** disrupts this cascade, leading to unresolved DNA damage and subsequent cell death, particularly in cancer cells with a high reliance on this pathway.[3]



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Caption: ATR Signaling Pathway and Inhibition by **ETP-46464**.

Experimental Protocols

Preparation of **ETP-46464** Stock Solution

Objective: To prepare a concentrated stock solution of **ETP-46464** for use in cell culture experiments.

Materials:

- **ETP-46464** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Based on the manufacturer's instructions, **ETP-46464** is soluble in DMSO.^[1] For example, to prepare a 10 mM stock solution, dissolve 4.705 mg of **ETP-46464** (MW: 470.52 g/mol) in 1 mL of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 1 year).^[1]

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of **ETP-46464**, alone or in combination with other agents, on cell viability.

Materials:

- Cancer cell lines (e.g., OVCAR3, A2780, HEC1B, HeLa, SiHa)
- Complete cell culture medium
- 96-well cell culture plates
- **ETP-46464** stock solution
- Chemotherapeutic agent (e.g., Cisplatin, Carboplatin)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.[7]
- Allow the cells to attach and reach approximately 60% confluency (typically 24-48 hours).
- Prepare serial dilutions of the chemotherapeutic agent (e.g., Cisplatin: 0-50 μ M) in complete medium.[6]
- Prepare treatment media containing the desired final concentration of **ETP-46464** (e.g., 5 μ M) with or without the chemotherapeutic agent.[6] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.15%).[6][7]
- Remove the old medium from the wells and add 100 μ L of the prepared treatment media.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂. [6]
- Add 20 μ L of MTS reagent to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Kinase Activity Assay (In-Cell Western/Immunofluorescence)

Objective: To assess the inhibitory effect of **ETP-46464** on ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

- Cancer cell lines (e.g., U2OS)
- 96-well cell culture plates
- **ETP-46464** stock solution

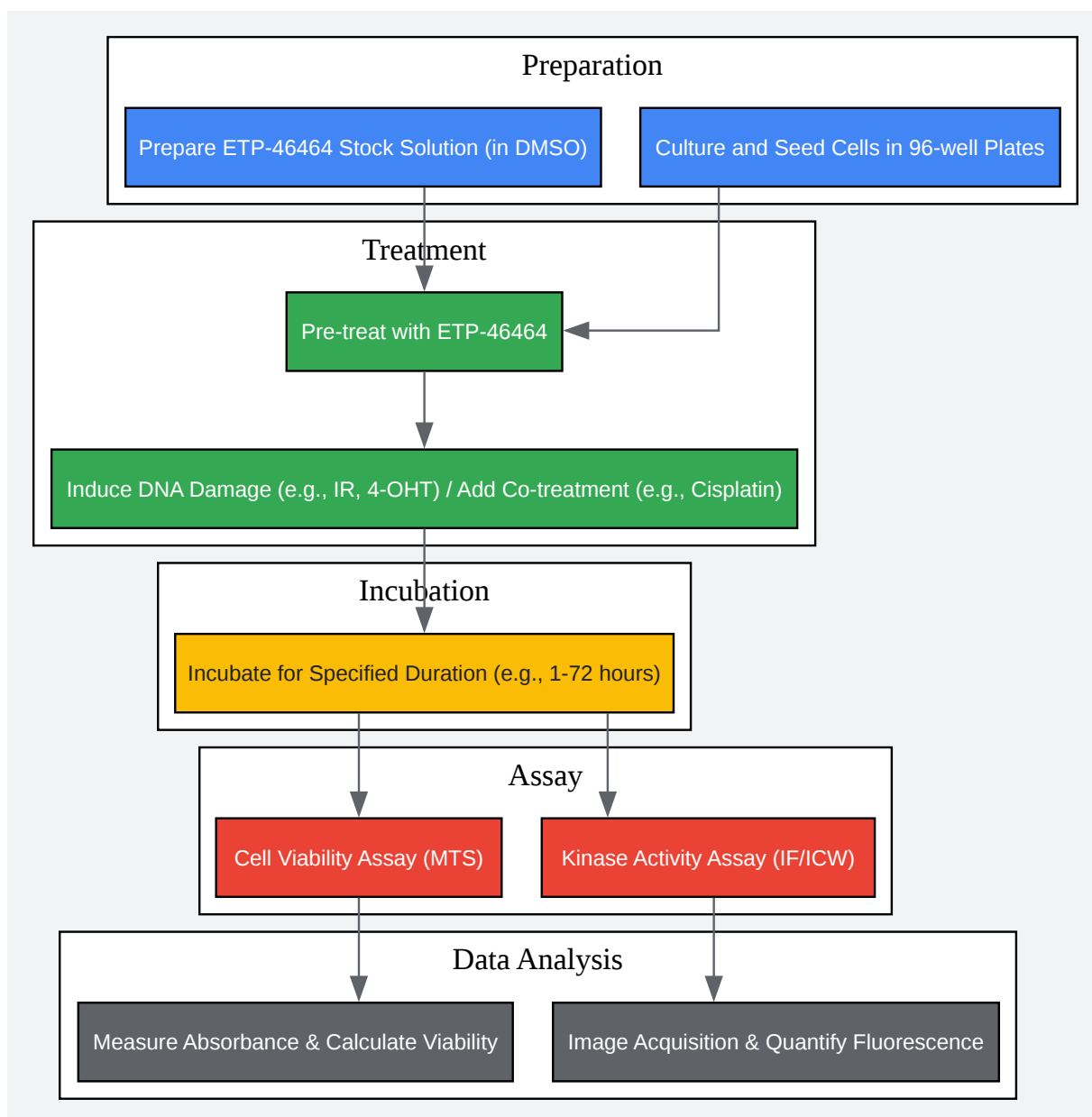
- DNA damaging agent (e.g., Ionizing Radiation (IR) or 4-hydroxy-tamoxifen (4-OHT) to induce ATR activity)[5]
- Paraformaldehyde (PFA) for fixing
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against phospho-Chk1 (Ser345)
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- High-content imaging system or fluorescence microscope

Procedure:

- Seed cells in a 96-well plate as described in the cell viability assay.
- Pre-treat the cells with various concentrations of **ETP-46464** (e.g., 10 μ M) for 15 minutes at 37°C.[5]
- Induce DNA damage to activate ATR. For example, expose cells to ionizing radiation or add 4-OHT and incubate for 60 minutes at 37°C.[5]
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
- Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.

- Wash the cells with PBS and acquire images using a high-content imaging system or fluorescence microscope.
- Quantify the fluorescence intensity of phospho-Chk1 and normalize it to the cell number (DAPI stain).

Experimental Workflow Diagram



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Caption: General Experimental Workflow for **ETP-46464** in Cell Culture.

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